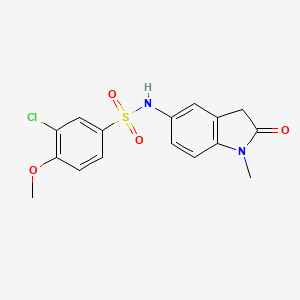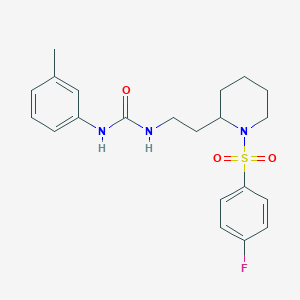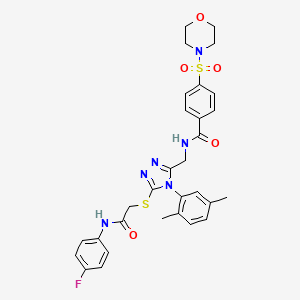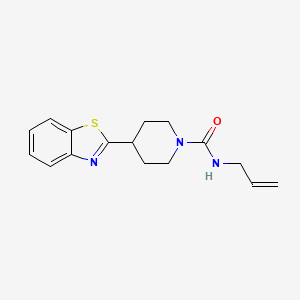
3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives, which would include a compound like “3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide”, have been found in many important synthetic drug molecules and have shown a wide range of biological applications . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Synthesis Analysis
The synthesis of indole derivatives often involves many chemical techniques and computational chemistry applications . The process usually aims at designing and developing new pharmaceutical compounds .Molecular Structure Analysis
The molecular structure of indole derivatives is often studied in terms of molecular interactions with triggered functional groups or specific physicochemical properties .Chemical Reactions Analysis
The chemical reactions involving indole derivatives can be quite complex and varied, often involving a series of steps and different types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on the specific compound. Indole itself is known to be crystalline and colorless in nature with specific odors .Aplicaciones Científicas De Investigación
Anticancer Activity
Indole derivatives, including the compound , have been studied for their potential in cancer treatment. They can interact with various cellular targets and disrupt cancer cell proliferation. The specific sulfonamide group in this compound could be investigated for its ability to inhibit carbonic anhydrases, which are enzymes involved in tumor growth and metastasis .
Antimicrobial Properties
The structural complexity of indole derivatives makes them suitable candidates for antimicrobial agents. Research has shown that modifications to the indole ring can lead to compounds with significant antibacterial and antifungal activities. This particular sulfonamide derivative could be explored for its efficacy against resistant strains of bacteria and fungi .
Anti-inflammatory and Analgesic Effects
Sulfonamide derivatives of indole have shown promise as anti-inflammatory and analgesic agents. They can modulate the inflammatory response and provide pain relief without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This compound’s effects on cyclooxygenase (COX) enzymes and inflammatory cytokines could be a focus of research .
Antiviral Applications
Indole derivatives have been identified as potential antiviral agents. They can inhibit the replication of various viruses, including influenza and HIV. The compound could be modified to enhance its interaction with viral proteins, thereby increasing its antiviral potency .
Neuroprotective Effects
Indole-based compounds have neuroprotective properties and can be beneficial in treating neurodegenerative diseases. They may protect neurons from oxidative stress and apoptosis. Research into this compound’s ability to modulate neurotransmitter systems or prevent neuroinflammation could lead to new treatments for conditions like Alzheimer’s disease .
Antidiabetic Potential
Some indole derivatives have shown activity in regulating blood glucose levels and improving insulin sensitivity. The compound’s potential to act on enzymes or receptors involved in glucose metabolism could be explored to develop new antidiabetic medications .
Mecanismo De Acción
The mechanism of action of indole derivatives can vary widely depending on the specific compound and its intended use. Many indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-4-methoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-19-14-5-3-11(7-10(14)8-16(19)20)18-24(21,22)12-4-6-15(23-2)13(17)9-12/h3-7,9,18H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZLZSNSVFOOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2941244.png)

![1-[1-(4-Fluorophenyl)propyl]piperazine](/img/structure/B2941247.png)


![Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2941252.png)
![Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride](/img/structure/B2941253.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2941257.png)

![2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2941260.png)


![N-(4-ethylphenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2941264.png)
